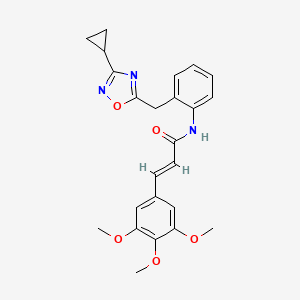

(E)-N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O5/c1-29-19-12-15(13-20(30-2)23(19)31-3)8-11-21(28)25-18-7-5-4-6-17(18)14-22-26-24(27-32-22)16-9-10-16/h4-8,11-13,16H,9-10,14H2,1-3H3,(H,25,28)/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVSIGFOVFQFVJB-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a synthetic compound that combines oxadiazole and acrylamide structures. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

The compound's molecular formula is , and it possesses a molecular weight of 358.39 g/mol. The structure features a cyclopropyl group attached to an oxadiazole ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C18H22N4O4 |

| Molecular Weight | 358.39 g/mol |

| CAS Number | Not available |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Compounds containing oxadiazole moieties have been shown to exhibit significant inhibitory effects on enzymes such as carbonic anhydrase isoforms, which are implicated in cancer progression and metastasis . The acrylamide component may also enhance the compound's ability to interact with cellular targets involved in apoptosis and cell cycle regulation.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of related compounds on various cancer cell lines. For instance, a study on derivatives of oxadiazole and acrylamide showed promising results against hepatocellular carcinoma (HepG2) cells. Compounds exhibited IC50 values ranging from 1.38 to 3.21 μM, indicating potent cytotoxicity compared to standard chemotherapeutics . The mechanism involved apoptosis induction through modulation of mitochondrial membrane potential and regulation of apoptotic proteins such as Bcl-2 and p53 .

Antimicrobial Activity

The antimicrobial potential of compounds similar to (E)-N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has also been explored. These compounds demonstrated moderate to good activity against various bacterial strains and fungi. Minimum inhibitory concentration (MIC) values were reported in the range of 4.69 to 22.9 µM for Gram-positive bacteria and up to 156.47 µM for Gram-negative bacteria . This suggests that modifications in the oxadiazole structure can enhance antimicrobial efficacy.

Study 1: Cytotoxic Evaluation

In a recent study focusing on the synthesis and biological activity screening of newly synthesized oxadiazole derivatives, several compounds were tested for their cytotoxic effects against HepG2 cells. The results indicated that specific structural modifications led to enhanced cytotoxicity and apoptosis induction . The most potent derivative showed an IC50 value significantly lower than the control drug podophyllotoxin.

Study 2: Antimicrobial Screening

Another investigation assessed the antimicrobial properties of various oxadiazole derivatives against common pathogens. The study highlighted that certain modifications not only improved antibacterial activity but also conferred antifungal properties, making these compounds suitable candidates for further development as broad-spectrum antimicrobial agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared with structurally related acrylamide and heterocyclic derivatives (Table 1).

Table 1: Structural and Functional Comparison with Analogous Compounds

*Calculated using ChemDraw.

Key Insights from Structural Comparisons

Heterocyclic Core Modifications: The 1,2,4-oxadiazole in the target compound offers metabolic resistance compared to furan but may reduce solubility due to higher hydrophobicity.

Trimethoxyphenyl Substitution :

- The 3,4,5-trimethoxy motif is conserved across all compared compounds, underscoring its role in tubulin binding and kinase inhibition . However, its efficacy depends on backbone flexibility; rigid acrylamides (as in the target compound) may improve target specificity over cis-stilbenes.

Bioisosteric Replacements :

- Cyclopropane in the oxadiazole side chain enhances lipophilicity (clogP ~3.5) compared to methyl or hydrogen substituents, aligning with blood-brain barrier penetration trends .

Research Findings from Analogous Systems

- Activity Cliffs: Minor structural changes (e.g., oxadiazole → triazole) can drastically alter biological activity, as seen in antifungal vs. antiproliferative profiles .

- Solubility-Toxicity Trade-offs : Sulfanyl and halogenated derivatives show higher potency but increased hepatotoxicity risks, whereas the target compound’s cyclopropane-oxadiazole system balances stability and safety.

- Similarity Metrics : Tanimoto coefficients (using Morgan fingerprints) between the target compound and combretastatin analogs range from 0.45–0.55, suggesting moderate structural similarity but divergent pharmacodynamic profiles .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for synthesizing (E)-N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide?

- Answer : The compound’s synthesis typically involves multi-step organic reactions. For example, the acrylamide moiety can be formed via condensation of (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid with an amine-containing intermediate under reflux conditions in ethanol or methanol. The oxadiazole ring is synthesized using cyclization reactions with hydroxylamine or nitrile oxides . Critical steps include purification via recrystallization (e.g., using pet-ether or methanol) and monitoring reaction progress by TLC .

Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?

- Answer :

- NMR spectroscopy : and NMR are used to confirm connectivity and substituent positions (e.g., δ 3.82–3.54 ppm for OCH groups and δ 7.60–7.50 ppm for acrylamide protons) .

- Mass spectrometry : HRMS (ESI) validates molecular weight (e.g., [M + H] at 462.2387) .

- HPLC : Purity assessment (e.g., 98.112% purity under 70% methanol in water with 0.5% HPO) .

Q. What in vitro assays are recommended for preliminary biological evaluation of this compound?

- Answer : Standard assays include:

- Enzyme inhibition studies : Acetylcholinesterase (AChE) or kinase inhibition assays, given structural similarities to tacrine hybrids and acrylamide derivatives .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or purity data?

- Answer : Discrepancies often arise from reaction conditions (e.g., solvent polarity, temperature). For example, yields for similar acrylamide syntheses range from 44% to 98% depending on stoichiometry and catalyst use . To resolve contradictions:

- Replicate reactions under controlled conditions (e.g., inert atmosphere, precise stoichiometry).

- Validate purity using orthogonal methods (e.g., NMR + HPLC + melting point analysis) .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

- Answer :

- Core modifications : Replace the cyclopropyl group on the oxadiazole with ethyl or phenyl to assess steric/electronic effects .

- Functional group substitution : Compare trimethoxyphenyl with halogenated or nitro-substituted aryl groups to evaluate bioactivity shifts .

- Pharmacophore modeling : Use computational tools (e.g., Schrödinger Suite) to identify critical binding motifs .

Q. How can the mechanism of action be investigated for this compound in neurological or oncological contexts?

- Answer :

- Protein binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to study interactions with target proteins (e.g., tubulin or kinases) .

- Gene expression profiling : RNA-seq or qPCR to identify pathways modulated by the compound (e.g., apoptosis or DNA repair genes) .

Q. What computational methods are suitable for predicting the compound’s metabolic stability or toxicity?

- Answer :

- ADMET prediction : Tools like SwissADME or ProTox-II to estimate bioavailability, CYP450 interactions, and hepatotoxicity .

- Molecular dynamics simulations : Analyze binding stability with target receptors (e.g., 100-ns simulations in GROMACS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.